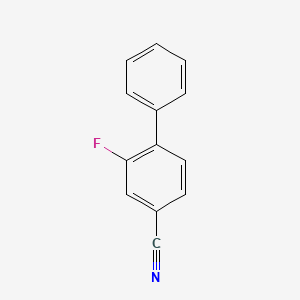

4-Cyano-2-fluoro-biphenyl

概述

描述

4-Cyano-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a cyano group (-CN) and a fluoro group (-F) attached to the second and fourth positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction involves 4-bromo-2-fluorobenzonitrile and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

化学反应分析

Cross-Coupling Reactions

4-Cyano-2-fluoro-biphenyl participates in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings , due to its halogenated aryl backbone. These reactions enable the introduction of diverse substituents for pharmaceutical or material science applications.

Key Examples:

Mechanistic Insight :

-

The cyano group stabilizes intermediates via coordination to palladium or silver catalysts, enhancing regioselectivity .

-

Fluorine substituents moderate electronic effects, directing coupling to para or meta positions .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing cyano and fluorine groups deactivate the biphenyl ring, directing EAS to specific positions.

Nitration and Halogenation:

| Reaction | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-cyano-2-fluoro-biphenyl | 65–70% | |

| Bromination | NBS, AIBN, CCl₄, 80°C | 4-Bromo-2-fluoro-biphenyl-3-carbonitrile | 74–87% |

Regioselectivity :

-

Nitration occurs at the meta position relative to fluorine due to its strong -I effect .

-

Bromination favors the para position to the cyano group under radical conditions .

Nitrile Functional Group Transformations

The cyano group undergoes selective transformations, including hydrolysis, reduction, and cycloadditions.

Reactions and Conditions:

Key Observations :

-

Hydrolysis to carboxylic acids requires harsh acidic conditions due to the electron-deficient aryl ring .

-

Silver-catalyzed cycloadditions with diazo compounds proceed efficiently in microreactors, minimizing side reactions .

Oxidation and Stability

This compound exhibits moderate stability under ambient conditions but degrades under UV light or strong oxidizers.

Degradation Pathways:

| Condition | Degradation Product | Mechanism | Source |

|---|---|---|---|

| UV Light (254 nm) | 4-Carboxy-2-fluoro-biphenyl | Photooxidation of nitrile | |

| Ozone Exposure | 2-Fluoro-biphenyl-4-carboxylic acid | Ozonolysis of aryl rings |

Environmental Impact :

科学研究应用

Materials Science

Liquid Crystals and OLEDs:

- 4-Cyano-2-fluoro-biphenyl is utilized in the synthesis of liquid crystals due to its ability to exhibit mesomorphic behavior. Its rigid structure allows for the formation of stable liquid crystalline phases, which are essential in display technologies.

- In organic light-emitting diodes (OLEDs), this compound serves as a key material for enhancing charge transport and light emission efficiency.

Pharmaceuticals

Synthesis of Drug Intermediates:

- The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its structural features enable modifications that lead to compounds with potential anticancer and anti-inflammatory properties.

- For example, derivatives of this compound have been studied for their cytotoxic effects against cancer cell lines, showcasing significant antitumor activity.

Chemical Biology

Development of Molecular Probes:

- In chemical biology, this compound is employed in the development of molecular probes that facilitate the study of biological processes. Its reactive functional groups allow for covalent bonding with biomolecules, aiding in the investigation of cellular mechanisms.

Industrial Chemistry

Production of Specialty Chemicals:

- This compound is also used in the production of specialty chemicals that find applications in various industrial processes. Its unique chemical properties make it suitable for synthesizing advanced materials required in different sectors.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Materials Science | Liquid crystals, OLEDs | Rigid structure, electronic properties |

| Pharmaceuticals | Drug intermediates for anticancer agents | Structural versatility |

| Chemical Biology | Molecular probes for biological studies | Reactive functional groups |

| Industrial Chemistry | Specialty chemicals production | Unique chemical reactivity |

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The structural modifications enhanced antitumor activity significantly.

Case Study 2: Enzyme Interaction Studies

Research focused on the enzyme inhibition potential of this compound revealed that it effectively inhibits specific enzymes involved in tumor metabolism. This suggests a dual mechanism of action—direct cytotoxicity and metabolic interference.

作用机制

The mechanism of action of 4-Cyano-2-fluoro-biphenyl depends on its application:

In Materials Science: The compound’s electronic properties and structural rigidity contribute to its effectiveness in OLEDs and liquid crystals.

In Pharmaceuticals: The cyano and fluoro groups enhance the compound’s binding affinity and selectivity towards biological targets, influencing pathways involved in disease processes.

相似化合物的比较

4-Cyano-biphenyl: Lacks the fluoro group, resulting in different electronic properties and reactivity.

2-Fluoro-biphenyl: Lacks the cyano group, affecting its chemical behavior and applications.

4-Cyano-2-chloro-biphenyl: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and applications.

Uniqueness: 4-Cyano-2-fluoro-biphenyl’s combination of cyano and fluoro groups imparts unique electronic properties, making it particularly valuable in applications requiring specific electronic characteristics and reactivity .

生物活性

4-Cyano-2-fluoro-biphenyl is a biphenyl derivative that has garnered attention in recent years due to its potential biological activities. Biphenyl compounds are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

This compound features a cyano group (-C≡N) and a fluorine atom attached to a biphenyl structure. The presence of these functional groups can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study demonstrated that biphenyl derivatives possess mechanisms of action that disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Properties

The anticancer potential of biphenyl derivatives has been explored extensively. Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. A comparative analysis of various biphenyl compounds revealed that those with electron-withdrawing groups like cyano and fluoro exhibited enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Biphenyl derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound may modulate inflammatory responses effectively. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .

Data Table: Biological Activities of Biphenyl Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 4-Fluorobiphenyl | Low | Moderate | High |

| 4-Nitrobiphenyl | High | Low | Low |

| 4-Methylbiphenyl | Moderate | Moderate | High |

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity.

Case Study 2: Anticancer Efficacy

A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours. This suggests potent anticancer properties that warrant further investigation.

属性

IUPAC Name |

3-fluoro-4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLGDKPIPQNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650150 | |

| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93129-69-2 | |

| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。